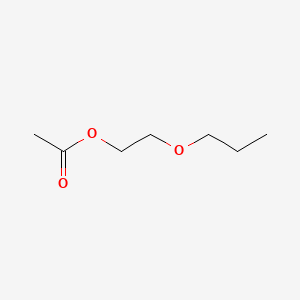

2-Propoxyethyl acetate

説明

Significance and Role in Contemporary Chemical Research

2-Propoxyethyl acetate (B1210297) (PEA) is a subject of ongoing scientific investigation, primarily focusing on its toxicological properties and its behavior as a solvent. Research has explored its absorption, metabolism, and potential effects on various biological systems. For instance, studies have compared the absorption and elimination rates of 2-propoxyethyl acetate with other glycol ether acetates, such as 2-ethoxyethyl acetate (EEA), following different routes of administration in animal models. nih.gov These studies are crucial for understanding the pharmacokinetic profiles of these compounds.

The metabolism of this compound is a key area of research, with evidence suggesting it is likely metabolized to 2-propoxyethanol (B165432). uzh.ch The subsequent metabolic products, specifically the corresponding alkoxy acids, are believed to mediate the toxic effects observed in some studies. uzh.ch This metabolic pathway is a common feature among ethylene (B1197577) glycol ethers and their acetates. nih.govecetoc.org

Overview of Foundational Studies on Glycol Ether Acetates within Academic Literature

The academic literature on glycol ether acetates is extensive, dating back several decades. glycol-ethers.eu These compounds have been widely used as solvents in various industrial applications, including paints, coatings, and printing inks. lookchem.comaltiras.com Foundational research has focused on their physical and chemical properties, synthesis methods, and their effects on biological systems.

Early studies established the basic toxicological profiles of many glycol ethers and their acetates. inchem.org These investigations identified target organs for toxicity, such as the testes, bone marrow, and embryonic tissue, which are primarily affected by the metabolites methoxyacetic acid and ethoxyacetic acid. ecetoc.org Research has also consistently shown that glycol ether acetates exhibit similar systemic toxicological effects to their parent glycol ethers, with toxicity often considered equivalent on a molar basis. ecetoc.org

A significant body of research has been dedicated to understanding the structure-activity relationships within the glycol ether family. For example, the toxicity of propylene (B89431) glycol ethers, where the alkoxy group is at the primary position, is notably different from that of ethylene glycol ethers. ecetoc.org

Historical Evolution of Research Perspectives on this compound

Historically, research on this compound and related glycol ethers was driven by their widespread industrial use. Initial studies focused on acute toxicity and basic metabolic pathways. Over time, as analytical methods became more sophisticated, research has delved deeper into the mechanisms of toxicity, including detailed pharmacokinetic and metabolism studies. nih.govecetoc.org

More recent research has shifted towards a more nuanced understanding of the risks associated with these compounds. This includes comparative studies between different glycol ethers to understand relative potencies and absorption rates. For example, a study in beagle dogs found that while the pulmonary absorption of this compound and 2-ethoxyethyl acetate was similar, their elimination rates differed significantly. nih.govnih.gov Specifically, this compound was eliminated from the blood much faster than 2-ethoxyethyl acetate. nih.gov

The development of physiologically based pharmacokinetic (PBPK) models represents a significant advancement in the field, allowing for better extrapolation of animal data to humans and more refined risk assessments. ecetoc.org Current research continues to investigate the subtle toxicological endpoints and long-term effects of exposure to this compound and other glycol ethers. uzh.ch

Physical and Chemical Properties

This compound is a colorless liquid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14O3 | chemeo.comchemsrc.comnist.gov |

| Molecular Weight | 146.184 g/mol | chemeo.comchemsrc.comnist.gov |

| CAS Registry Number | 20706-25-6 | chemeo.comnist.gov |

| Boiling Point | 129-132 °C | greysellz.com |

| Melting Point | -50 °C | greysellz.com |

| Flash Point | 29 °C (Closed Cup) | greysellz.com |

| Density | 0.97 g/mL at 25 °C | greysellz.com |

| LogP (Octanol/Water Partition Coefficient) | 0.97610 | chemsrc.com |

Synthesis and Formulation

The synthesis of this compound can be achieved through several chemical reactions. One common method involves the esterification of 2-propoxyethanol with acetic acid or its derivatives. For instance, a patented process describes the esterification of ethylene glycol monopropyl ether with an esterifying catalyst. google.com Another general approach for synthesizing esters is the reaction of an alcohol with an acid chloride, such as acetyl chloride, in the presence of a base. google.comchemchart.com A study on the synthesis of new diesters utilized a nucleophilic substitution reaction between 2-chloroacetate esters and potassium phthaloylglycinate to form the final products, which included 2-oxo-2-propoxyethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. scielo.br

In terms of formulation, this compound and its parent compound, 2-propoxyethanol, are used as solvents in various industrial products. For example, 2-propoxyethanol is found in liquid adhesives, varnishes, and liquid sanders at varying concentrations. un.org It is also used in the paint and coating industry to improve flow and application properties, and in the printing ink industry, particularly for flexographic and gravure printing processes. lookchem.com Similarly, other glycol ether acetates like ethyl acetate are key ingredients in lacquers, varnishes, industrial coatings, and printing inks due to their solvency and evaporation rates. altiras.com Methoxypropyl acetate is another related solvent used in coatings and printing inks. specialchem.com

Structure

3D Structure

特性

CAS番号 |

20706-25-6 |

|---|---|

分子式 |

C7H14O3 |

分子量 |

146.18 g/mol |

IUPAC名 |

2-propoxyethyl acetate |

InChI |

InChI=1S/C7H14O3/c1-3-4-9-5-6-10-7(2)8/h3-6H2,1-2H3 |

InChIキー |

QMAQLCVJIYANPZ-UHFFFAOYSA-N |

SMILES |

CCCOCCOC(=O)C |

正規SMILES |

CCCOCCOC(=O)C |

他のCAS番号 |

120519-46-2 |

同義語 |

2-propoxyethyl acetate ethylene glycol monopropyl ether acetate |

製品の起源 |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Propoxyethyl Acetate

Oxidation Reactions of the Ether and Ester Linkages

The ether and ester functionalities within 2-propoxyethyl acetate (B1210297) exhibit susceptibility to oxidative cleavage under specific conditions.

The oxidative degradation of 2-propoxyethyl acetate can proceed through multiple pathways, influenced by the reaction conditions and the nature of the oxidizing agent. In atmospheric chemistry, for instance, the reaction of related 2-alkoxyethanols with hydroxyl radicals (OH-) initiates complex oxidation sequences. For this compound, this would likely involve hydrogen abstraction from the carbon atoms adjacent to the ether oxygen or the ester group, leading to the formation of radical intermediates. These radicals can then undergo further reactions, such as the addition of molecular oxygen (O₂), leading to peroxy radicals (RO₂). copernicus.orgcopernicus.org Subsequent reactions of these peroxy radicals can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. For example, cleavage of the C-C bond can result in the formation of formaldehyde (B43269) and glycolaldehyde. Another potential pathway involves the oxidation of the ether linkage, which can ultimately yield 2-propoxyacetic acid. un.org This metabolite is considered a key toxicant for related 2-alkoxyethanols. un.org

The biotransformation of this compound is also an oxidative process. It is anticipated that the compound is hydrolyzed in vivo to 2-propoxyethanol (B165432) and acetate. cdc.govuzh.chcdc.gov The resulting 2-propoxyethanol is then further oxidized by enzymes such as alcohol dehydrogenase to an intermediate aldehyde, which is rapidly converted to 2-propoxyacetic acid by aldehyde dehydrogenases. un.org

The distribution of products from the oxidation of this compound is highly dependent on the oxidizing agent employed. Strong oxidizing agents can lead to more extensive degradation, potentially cleaving both the ether and ester linkages. Milder or more selective oxidizing agents may allow for the preferential oxidation of one functional group over the other.

While specific studies on the influence of various oxidizing agents on this compound are limited, general principles of organic chemistry suggest the following:

Strong Oxidants (e.g., Potassium Permanganate, Chromic Acid): These reagents are likely to cause significant degradation, leading to the formation of smaller carboxylic acids, carbon dioxide, and water.

Selective Oxidants: The use of more selective oxidizing agents could potentially target the ether linkage. For instance, certain reagents are known to cleave ethers under specific conditions. vedantu.com

Atmospheric Oxidants (e.g., OH radicals, Ozone): As mentioned previously, these play a crucial role in the atmospheric degradation of the compound, leading to a complex mixture of products.

Pathways of Oxidative Degradation

Reduction Reactions of the Acetate Functional Group

The ester functionality of this compound can be reduced to an alcohol.

The selective reduction of the acetate group in this compound to the corresponding alcohol (2-propoxyethanol) can be achieved using various reducing agents. Common methodologies in organic synthesis for the reduction of esters to alcohols include the use of metal hydrides.

| Reducing Agent | Reaction Conditions | Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an anhydrous ether solvent (e.g., diethyl ether, THF). | A powerful reducing agent that will readily reduce the ester to the primary alcohol. |

| Sodium Borohydride (NaBH₄) | Often used in protic solvents like ethanol (B145695) or methanol. | Generally, less reactive than LiAlH₄ and may require heating or specific catalysts for ester reduction. acs.org |

| Zirconocene Dichloride/DIBAL-H | A mixed metal hydride system. | Enables site-selective deprotection of peracetylated substrates. organic-chemistry.org |

Interactive Data Table: Reduction Methodologies (This is a simplified representation. Actual yields and conditions may vary.)

The primary product of the reduction of this compound is 2-propoxyethanol. The successful transformation can be confirmed through various analytical techniques:

Infrared (IR) Spectroscopy: The disappearance of the characteristic ester carbonyl (C=O) stretching band (typically around 1740 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band (around 3300-3500 cm⁻¹) would indicate the conversion of the ester to an alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The signals corresponding to the acetyl methyl group (a singlet around δ 2.0 ppm) would disappear. New signals corresponding to the hydroxyl proton and changes in the chemical shifts of the adjacent methylene (B1212753) protons would be observed.

¹³C NMR: The signal for the ester carbonyl carbon (around δ 170 ppm) would be absent, and a new signal for the carbon bearing the hydroxyl group would appear at a higher field.

Selective Reduction Methodologies

Substitution Reactions Involving the Propoxyethyl Moiety

The propoxyethyl group of this compound can participate in substitution reactions, although these are generally less common than reactions at the ester functionality under typical laboratory conditions.

One potential reaction is the cleavage of the ether linkage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.com This reaction proceeds via a nucleophilic substitution mechanism. In the case of an unsymmetrical ether like this compound, the reaction can yield a mixture of products depending on the specific conditions and whether the mechanism is Sₙ1 or Sₙ2.

For instance, reaction with excess HI could potentially cleave the ether to yield propanol (B110389) and 2-iodoethyl acetate, or propyl iodide and 2-hydroxyethyl acetate (which would likely be further converted).

Additionally, the propoxyethyl moiety can be involved in nucleophilic substitution reactions where the entire 2-propoxyethanol group acts as a leaving group in a transesterification reaction, or where the propoxy group is substituted. The synthesis of new diesters has been demonstrated through the nucleophilic substitution reaction of 2-chloroacetate esters with potassium phthaloylglycinate. scielo.br

Nucleophilic Substitution Patterns

Nucleophilic substitution reactions in this compound predominantly occur at the electrophilic carbonyl carbon of the ester group. This is a typical reaction for esters and is known as nucleophilic acyl substitution. uomustansiriyah.edu.iqmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org

The primary nucleophilic substitution reaction for this compound is hydrolysis, which will be discussed in detail in section 3.4. However, other nucleophiles can also participate in substitution reactions.

One such reaction is transesterification , where the propoxyethyl group is exchanged with a different alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon. The reaction equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products. wikipedia.org

The general mechanism for base-catalyzed transesterification is as follows:

A nucleophilic alkoxide ion attacks the carbonyl carbon of the this compound.

A tetrahedral intermediate is formed.

The propoxyethoxide group is eliminated as a leaving group, resulting in a new ester.

Another potential nucleophilic substitution is the reaction with amines to form amides, known as aminolysis. This reaction also proceeds via the nucleophilic acyl substitution mechanism.

It is important to note that nucleophilic attack at the α-carbon of the propoxy group, which would be an SN2 reaction leading to the cleavage of the ether bond, is less favorable under typical conditions compared to the reaction at the carbonyl carbon. The carbonyl carbon is more electrophilic, and the subsequent elimination of the relatively stable propoxyethoxide leaving group is a favorable process.

Electrophilic Substitution Patterns

Electrophilic substitution reactions are not a characteristic feature of aliphatic esters and ethers like this compound. These reactions typically require an electron-rich substrate, such as an aromatic ring, which can be attacked by an electrophile. lasalle.edulibretexts.org this compound lacks such a system.

The oxygen atoms of the ether and ester groups do possess lone pairs of electrons and can act as Lewis bases, interacting with strong electrophiles. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, which activates the ester towards nucleophilic attack, as seen in acid-catalyzed hydrolysis. numberanalytics.com

Direct electrophilic attack on the ether oxygen is also possible, potentially leading to ether cleavage under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI). However, this is generally a less facile process compared to the reactions at the ester group.

There are no significant electrophilic substitution reactions reported in the literature for this compound under normal conditions.

Hydrolysis Kinetics and Equilibrium of this compound

Hydrolysis is a key transformation pathway for this compound, resulting in the formation of 2-propoxyethanol and acetic acid. This reaction can be catalyzed by either acids or bases and is of significant interest due to its role in the metabolism of glycol ether acetates. oup.comnih.gov The reaction is reversible, and the position of the equilibrium is dependent on the reaction conditions. researchgate.netyoutube.com

The general hydrolysis reaction is: CH₃COOCH₂CH₂OCH₂CH₂CH₃ + H₂O ⇌ CH₃COOH + HOCH₂CH₂OCH₂CH₂CH₃

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of an acid catalyst, the hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, typically AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.net

The mechanism involves the following steps:

Protonation of the carbonyl oxygen: The acid catalyst (typically a hydronium ion, H₃O⁺) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the original propoxyethoxy group.

Elimination of the leaving group: The protonated propoxyethanol is eliminated as a leaving group, and the carbonyl double bond is reformed.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield acetic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis Mechanisms

The base-catalyzed hydrolysis of esters, also known as saponification, is another important transformation for this compound. algoreducation.comegyankosh.ac.in This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol. masterorganicchemistry.com

The mechanism for base-catalyzed hydrolysis (BAC2: base-catalyzed, acyl-oxygen cleavage, bimolecular) involves these steps:

Nucleophilic attack by hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: A tetrahedral alkoxide intermediate is formed.

Elimination of the leaving group: The intermediate collapses, and the propoxyethoxide ion (⁻OCH₂CH₂OCH₂CH₂CH₃) is eliminated as the leaving group, forming acetic acid.

Proton transfer: The newly formed acetic acid is a much stronger acid than water or the alcohol, so it is immediately deprotonated by the propoxyethoxide ion or another hydroxide ion to form the acetate ion and 2-propoxyethanol.

Kinetic studies on analogous glycol ether acetates demonstrate that this hydrolysis is rapid. For example, in vitro studies on Propylene (B89431) Glycol Monomethyl Ether Acetate (PGMEA), a structurally similar compound, show rapid hydrolysis in both rat and human tissues. oup.comnih.gov

| Tissue | Species | Concentration (µg/ml) | Half-Life (minutes) |

|---|---|---|---|

| Blood | Human | 5 | 36 |

| 50 | 34 | ||

| Blood | Rat | 5 | 16 |

| 50 | 15 | ||

| Liver Homogenate | Human | 5 | 27 |

| 50 | 30 | ||

| Liver Homogenate | Rat | 5 | 34 |

| 50 | - |

The equilibrium constant (Keq) for the hydrolysis of esters is influenced by the structure of the ester. Studies on the hydrolysis of various glycol monoesters have shown that the free energy of hydrolysis, and thus the equilibrium constant, varies with the acyl substituent. researchgate.netcdnsciencepub.com For the hydrolysis of an ester, the equilibrium constant expression is:

Keq = [\frac{[\text{CH}_3\text{COOH}][\text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_3]}{[\text{CH}_3\text{COOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_3][\text{H}_2\text{O}]}]

While a specific value for this compound is not available in the searched literature, it is expected to be in a similar range to other simple alkyl acetates.

Advanced Analytical Methodologies for Characterization and Quantification of 2 Propoxyethyl Acetate

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 2-propoxyethyl acetate (B1210297). These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 2-propoxyethyl acetate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing the structure of this compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl and methylene (B1212753) protons of the propoxy and ethyl acetate moieties would be observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to assigning the structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. libretexts.org For instance, the carbonyl carbon of the ester group is characteristically found at a significantly downfield chemical shift (around 170-220 ppm). libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (propoxy) | ~0.9 | Triplet | 3H |

| CH₂ (propoxy, adjacent to CH₃) | ~1.6 | Sextet | 2H |

| CH₂ (propoxy, adjacent to ether O) | ~3.4 | Triplet | 2H |

| CH₂ (ethyl, adjacent to ether O) | ~3.6 | Triplet | 2H |

| CH₂ (ethyl, adjacent to ester O) | ~4.2 | Triplet | 2H |

| CH₃ (acetate) | ~2.1 | Singlet | 3H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~171 |

| CH₂ (propoxy, adjacent to ether O) | ~71 |

| CH₂ (ethyl, adjacent to ether O) | ~68 |

| CH₂ (ethyl, adjacent to ester O) | ~63 |

| CH₂ (propoxy, adjacent to CH₃) | ~23 |

| CH₃ (acetate) | ~21 |

| CH₃ (propoxy) | ~11 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity of atoms within a molecule. scielo.br HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular structure. For this compound, an HMBC spectrum would show correlations between the protons of the propoxy group and the carbons of the ethyl acetate moiety, and vice versa, confirming the ether and ester linkages. For instance, a correlation would be expected between the protons on the carbon adjacent to the ether oxygen of the propoxy group and the carbon of the ethyl group also bonded to the ether oxygen.

1H and 13C NMR Applications for Complex Scaffolds

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. oregonstate.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded as a spectrum, with characteristic peaks corresponding to different functional groups. core.ac.uk

For this compound, the IR spectrum would exhibit key absorption bands that confirm its identity. A strong, sharp peak in the region of 1750-1735 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. Additionally, the C-O stretching vibrations of the ether and ester groups would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The presence of aliphatic C-H bonds is confirmed by stretching vibrations just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1750 - 1735 |

| Ether/Ester (C-O) | Stretch | 1300 - 1000 |

| Alkyl (C-H) | Stretch | 2960 - 2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. neu.edu.tr In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of different ions.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (146.18 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. spectralworks.com This is because the exact masses of atoms are not integers. By measuring the m/z value to several decimal places, the precise molecular formula can be determined. For this compound (C₇H₁₄O₃), HRMS would yield a very precise mass measurement that distinguishes it from other compounds with the same nominal mass but different elemental compositions. nih.gov The exact mass of this compound is 146.0943 Da. nih.gov

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated mass spectrometry (MS) techniques, which combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable for the analysis of this compound in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a principal method for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and separated based on boiling point and polarity in the GC column before being ionized and detected by the mass spectrometer. This allows for both identification and quantification. For instance, the purity of this compound can be assayed using GC-MS, as demonstrated in a study where it was found to be greater than 98% pure. nih.gov GC-MS is also employed for monitoring in various samples, such as in the analysis of volatile organic compounds in air or water, often involving a pre-concentration step like charcoal tube collection or Tenax cartridge adsorption. nih.gov A study on the analysis of volatile compounds in wine also showcases the capability of GC-MS to identify and quantify various esters, including acetates, within a complex mixture.

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating this compound from other components in a sample, enabling its accurate analysis.

Gas chromatography (GC) is the premier technique for analyzing volatile compounds such as this compound. researchgate.net The method involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column. A study on the absorption of this compound utilized GC to determine its concentration in expired air. nih.gov GC is frequently paired with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both identification and quantification. inchem.org The analysis of volatile compounds in wine, for example, uses direct injection into a capillary column with a polar stationary phase and flame ionization detection.

A typical GC analysis involves optimizing several parameters to achieve good separation and peak shape.

Table 1: Illustrative GC Parameters for Volatile Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. mdpi.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. mdpi.com |

| Flow Rate | 1 mL/min | Controls the speed of the separation. mdpi.com |

| Oven Temperature Program | Start at 70 °C, ramp to 280 °C | Separates compounds based on their boiling points. mdpi.com |

| Detector | FID or MS | FID for general quantification, MS for identification and quantification. inchem.org |

This table provides example parameters and may vary depending on the specific application and instrumentation.

High-performance liquid chromatography (HPLC) is a versatile technique used for separating compounds that are non-volatile or thermally unstable. alstesting.co.th While this compound is volatile, HPLC might be employed in methods where it is part of a mixture containing non-volatile analytes. mdpi.comgoogle.compolymerchar.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the analyte's interaction with the stationary phase. alstesting.co.th The technique's advantages include its sensitivity and applicability to a wide range of complex mixtures. alstesting.co.th For instance, HPLC is used to analyze weak organic acids and organic emissions from various materials. alstesting.co.th The choice of mobile phase, including its pH, is critical for achieving good separation, especially for ionizable compounds. hplc.eu

Table 2: Common HPLC Parameters and Their Functions

| Parameter | Description | Impact on Separation |

|---|---|---|

| Mobile Phase | A solvent or mixture of solvents that carries the sample. | Affects the retention time and resolution of analytes. jfda-online.com |

| Stationary Phase | The material packed inside the column (e.g., C18). | Determines the primary mode of interaction and separation. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Influences analysis time and separation efficiency. jfda-online.com |

| Detector | UV-Vis, MS, etc. | Detects the separated compounds as they elute from the column. jfda-online.com |

This table outlines general HPLC parameters; specific conditions are method-dependent.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size in solution. waters.com It is particularly valuable for characterizing polymers. waters.com In the context of this compound, GPC would be relevant if the compound is used as a solvent or is a residual component in a polymer formulation. epo.orgepo.org GPC can be used to determine the molecular weight distribution of a polymer, which provides information about its physical properties. waters.com The technique separates larger molecules, which elute first, from smaller molecules that can penetrate the pores of the stationary phase and thus have a longer path. waters.com High-temperature GPC is often necessary for the analysis of polyolefins. polymerchar.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Separations

Chemometric and Statistical Methods in Analytical Data Interpretation

The large and complex datasets generated by modern analytical instruments necessitate the use of advanced data analysis techniques. Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data.

Multivariate analysis encompasses a range of statistical techniques that simultaneously analyze multiple variables. careerfoundry.com This approach is crucial for understanding the patterns and correlations within complex datasets generated from techniques like GC-MS and HPLC. careerfoundry.comeurachem.org The goal is to uncover relationships between variables that might not be apparent from a univariate perspective. researchgate.net

Principal Component Analysis (PCA) is an exploratory tool used to reduce the dimensionality of data and visualize relationships between samples and variables. researchgate.net It can help in identifying clustering patterns in data, for example, to distinguish between different samples based on their chemical profiles. uct.ac.za Another common technique is Partial Least Squares (PLS) regression, which is used to develop quantitative models for predicting the concentration of components in a mixture. mdpi.comresearchgate.net These methods are part of a broader field of data mining that aims to extract essential information from large datasets. eurachem.org The application of multivariate analysis allows for a more comprehensive interpretation of analytical data, moving beyond simple peak identification and quantification to a deeper understanding of the chemical system as a whole. mdpi.comresearchgate.net

Process Analytical Technology (PAT) Integration for Synthesis Monitoring

The synthesis of this compound, an esterification reaction, involves the reaction of 2-propoxyethanol (B165432) with acetic anhydride (B1165640) or acetic acid. Real-time monitoring of this process is crucial for optimizing reaction conditions, ensuring complete conversion of reactants, and minimizing the formation of impurities. PAT provides the tools to achieve this through in-line or on-line measurements, offering a continuous data stream that allows for immediate process adjustments. rsc.orgamericanpharmaceuticalreview.com

A variety of spectroscopic and chromatographic techniques are amenable to PAT integration in chemical synthesis. rsc.org For the monitoring of this compound synthesis, vibrational spectroscopy techniques such as Near-Infrared (NIR) and Raman spectroscopy are particularly valuable. acs.orgopenaccessjournals.com These methods can provide real-time, non-destructive analysis of the reaction mixture, allowing for the simultaneous tracking of reactants, the product, and any significant intermediates or by-products. americanpharmaceuticalreview.commt.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another powerful tool for in-situ reaction analysis. mt.com By inserting a probe directly into the reaction vessel, ATR-FTIR can monitor the disappearance of the hydroxyl group from 2-propoxyethanol and the appearance of the ester carbonyl group in this compound, providing a direct measure of reaction progress. americanpharmaceuticalreview.commt.com

The data generated from these spectroscopic tools are often complex and require multivariate analysis techniques, such as Partial Least Squares (PLS) regression, to extract meaningful concentration information. d-nb.info These chemometric models are calibrated using data from a series of experiments and can then be used to predict component concentrations in real-time during subsequent production runs. acs.orgd-nb.info

The ultimate goal of PAT integration is to move towards real-time release testing (RTRT), where the quality of the final product is assured through continuous process monitoring, reducing the reliance on end-product testing. americanpharmaceuticalreview.comsciy.com This not only accelerates the production cycle but also provides a more robust and reliable manufacturing process. sciy.comchemanager-online.com

Table 1: Comparison of PAT Tools for Monitoring this compound Synthesis

| PAT Tool | Principle | Advantages | Considerations |

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region, corresponding to overtones and combination bands of molecular vibrations. openaccessjournals.com | - Non-destructive- Fast data acquisition- Can use fiber optics for remote monitoring | - Complex spectra requiring chemometric analysis- Lower sensitivity compared to Mid-IR |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. openaccessjournals.com | - Not sensitive to water, making it suitable for aqueous reactions- High specificity- Can be used with fiber optics | - Potential for fluorescence interference- Laser safety precautions required |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Measures the infrared spectrum of a sample in contact with an ATR crystal, based on the principle of total internal reflection. mt.com | - In-situ analysis without sample preparation- High sensitivity and specificity- Provides real-time kinetic data | - Probe can be susceptible to fouling- Limited penetration depth into the sample |

| On-line Gas Chromatography (GC) | Separates components of a mixture in the gas phase, which are then detected and quantified. d-nb.info | - High separation efficiency- Quantitative analysis- Well-established technique | - Requires sample extraction and vaporization- Slower analysis time compared to spectroscopy |

| On-line Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify components in a sample. americanpharmaceuticalreview.com | - High sensitivity and selectivity- Fast response time- Can monitor multiple species simultaneously | - Requires a sampling interface to the process- Can be complex to operate and maintain |

Theoretical and Computational Studies on 2 Propoxyethyl Acetate and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, which in turn governs its chemical properties and reactivity. These methods provide a foundational understanding of molecular behavior.

Ab initio and Density Functional Theory (DFT) are two of the most important computational techniques for studying molecular systems. scirp.org Ab initio methods calculate molecular structures from first principles using Schrödinger equations, without relying on experimental data. scirp.org DFT, on the other hand, calculates the properties of a many-electron system based on its electron density, offering a balance between accuracy and computational cost that makes it a popular choice for studying various molecular properties. scirp.orgmit.edu

These methods are used to optimize the geometry of molecules and calculate a wide range of properties. nih.gov For a molecule like 2-propoxyethyl acetate (B1210297), DFT calculations can predict structural parameters (bond lengths, angles), electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and thermodynamic parameters. scirp.orgnih.gov The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31+G(d,p), cc-pVDZ) is crucial for obtaining accurate results. nih.govresearchgate.netjmchemsci.com

| Property | Description | Relevance |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms, including bond lengths and angles. | Provides the foundational structure for all other property calculations. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity, kinetic stability, and electronic transport properties. scirp.org |

| Electron Affinity & Ionization Potential | The energy released when an electron is added to a neutral atom and the energy required to remove an electron, respectively. | Fundamental electronic properties that govern charge transfer interactions. jmchemsci.com |

| Vibrational Frequencies | The frequencies at which molecular vibrations occur, corresponding to IR and Raman spectra. | Aids in the identification and characterization of the molecule by comparing calculated spectra to experimental data. scirp.org |

| Thermodynamic Properties | Includes enthalpy, entropy, and Gibbs free energy. | Predicts the stability and spontaneity of chemical reactions involving the compound. nih.gov |

For a flexible molecule like this compound, with several rotatable bonds, a vast number of conformations are possible. Computational methods are essential for exploring this complex potential energy surface. Quantum chemical calculations can determine the geometric parameters and relative energies of different stable conformers (local minima) and the energy barriers for interconversion between them. royalsocietypublishing.org For example, studies on pyrrolidinium (B1226570) cations with a propoxyethyl side chain involved generating thousands of conformational models and optimizing their geometries at the MP2/6-31G(d,p) level of theory to understand their structural preferences. jst.go.jp This approach allows for the identification of the most stable, low-energy conformations that are most likely to be populated at a given temperature.

| Interaction Type | Description | Effect on Stability |

|---|---|---|

| Torsional Strain | The increase in potential energy caused by eclipsing interactions between bonds on adjacent atoms. | Decreases stability; staggered conformations are favored over eclipsed ones. libretexts.org |

| Steric Interactions (van der Waals Repulsion) | Repulsive forces that occur when non-bonded atoms or groups are forced into close proximity. | Decreases stability, particularly when bulky groups are close (gauche interactions vs. anti). lumenlearning.com |

| Intramolecular Hydrogen Bonding | A non-covalent attractive interaction between a hydrogen atom and an electronegative atom within the same molecule. | Can significantly stabilize specific conformations. royalsocietypublishing.org |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds within the molecule. | Can be either stabilizing or destabilizing depending on the relative orientation of the dipoles. |

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate, representing a point of no return from which the reaction proceeds to products. mit.edutau.ac.il Modeling these fleeting structures is computationally challenging but crucial for determining reaction rates and pathways. arxiv.org

Quantum chemical methods like DFT are used to locate and characterize transition state structures on the potential energy surface. mit.edu Algorithms such as the Nudged Elastic Band (NEB) or Growing String Method (GSM) are employed to find the minimum energy path connecting reactants and products, with the transition state being the saddle point along this path. tau.ac.ilchemrxiv.org Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the desired reactants and products. amazonaws.com

While these calculations can be computationally expensive, recent advances in machine learning and artificial intelligence are leading to new models that can predict transition state structures much more rapidly. mit.educhemrxiv.org For this compound, transition state modeling could be applied to study its hydrolysis (reaction with water), esterification reactions, or atmospheric oxidation pathways, providing detailed mechanistic insights.

Conformational Analysis and Energetics of this compound Isomers

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the electronic details of individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for studying the behavior of larger systems over time, such as a solute molecule in a solvent or interacting with a polymer. plos.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time. dovepress.com

Solvent-solute interactions are fundamental to virtually all of solution-phase chemistry, influencing everything from solubility and stability to reaction rates and mechanisms. uni-hamburg.denih.gov These interactions involve a range of non-covalent forces, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. nih.gov

MD simulations can provide a detailed, dynamic picture of how solvent molecules arrange themselves around a solute like this compound. By analyzing the simulation trajectory, one can calculate properties like the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute. jst.go.jp This analysis reveals the structure of the solvation shells and the nature of the primary interactions. For example, MD simulations of ionic liquids have shown how the cation and anion components interact differently with dissolved gases like CO2, with the anion often playing a dominant role. acs.org Similar simulations for this compound in various solvents (e.g., water, alkanes) would clarify its solvation structure and energetics.

| Force | Description | Example Relevance for this compound |

|---|---|---|

| Van der Waals (Dispersion) | Weak, short-range attractions arising from temporary fluctuations in electron density. | Present in all interactions, crucial for solubility in nonpolar solvents. |

| Dipole-Dipole | Attractive or repulsive electrostatic forces between polar molecules. | Important for interactions with polar solvents due to the ester and ether groups. |

| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | Can act as a hydrogen bond acceptor at its ether and ester oxygens when in protic solvents like water. |

| Ion-Dipole | Electrostatic attraction between an ion and a neutral polar molecule. | Relevant if dissolved in ionic solutions or ionic liquids. rsc.orgrsc.org |

This compound is used as a solvent in various industrial applications, including in formulations for paints, coatings, and inks, where it interacts with polymeric binders. Understanding these interactions at a molecular level is key to controlling properties like polymer solubility, film formation, and material stability.

MD simulations are a powerful method for investigating these complex systems. dovepress.com Researchers can build computational models of a polymer matrix with molecules of this compound interspersed within it. The simulation can then track the movement of the solvent molecules, their interactions with the polymer chains, and their effect on the polymer's conformation and dynamics. dovepress.comescholarship.org Analysis of these simulations can reveal how well the solvent disperses within the polymer, the specific interaction sites (e.g., hydrogen bonding to certain functional groups), and how the solvent affects the polymer's glass transition temperature or mechanical properties. Such studies are critical for designing and optimizing polymer formulations. researchgate.net

| Parameter | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the simulation and whether the system has reached equilibrium. dovepress.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Highlights flexible or mobile regions of the polymer or compound. dovepress.com |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer chain. | Shows how the solvent affects the polymer's conformation (e.g., swelling or collapsing). dovepress.com |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the compound and the polymer. | Quantifies the strength and nature of specific interactions driving miscibility and stability. dovepress.com |

Solvent-Solute Interactions of this compound

In Silico Modeling for Predicting Chemical Behavior

In silico modeling, utilizing computer simulations and computational chemistry, has become an indispensable tool for predicting the behavior of chemical compounds, thereby accelerating research and development while minimizing experimental costs and waste. For this compound and its analogues, these models offer insights into synthetic accessibility and environmental impact.

The prediction of reaction yields and selectivity through computational means is a significant area of development in chemical synthesis. While specific in silico studies predicting the synthetic yield of this compound are not extensively documented in public literature, the methodologies applied to analogous reactions, such as the esterification of other glycol ethers and alcohols, are directly relevant.

This compound is typically synthesized via the esterification of 2-propoxyethanol (B165432) with acetic acid or its derivatives. Machine learning (ML) and other computational approaches are increasingly used to model such reactions. rsc.orgrsc.orgmdpi.comarxiv.org These models leverage large datasets from various reactions to predict outcomes for new combinations of reactants, catalysts, and conditions. rsc.orgrsc.org For instance, ML models have been developed for a range of transformations critical to industrial chemistry, including esterifications, with a reported mean absolute error (MAE) for yield prediction as low as 8.3%. rsc.org

Computational studies on the esterification of related compounds, like glycerol (B35011) with acetic acid or succinic acid with ethylene (B1197577) glycol, utilize Density Functional Theory (DFT) to investigate reaction mechanisms, thermodynamics, and kinetics. conicet.gov.arrsc.org Such studies explore reaction pathways, identify transition states, and calculate energy barriers, which are crucial for understanding and optimizing reaction conditions to improve yield and selectivity. conicet.gov.arrsc.orgresearchgate.net For the synthesis of propylene (B89431) glycol methyl ether acetate (PMA), a close analogue, thermodynamic and kinetic models have been successfully used to analyze the influence of temperature, reactant molar ratios, and catalyst loading on the equilibrium yield. researchgate.netmdpi.com These studies demonstrate that computational models can accurately predict optimal conditions, achieving high experimental yields that align with theoretical predictions. researchgate.netmdpi.com

Furthermore, in silico tools can rationalize and predict selectivity in complex reactions. beilstein-journals.orgacs.org By modeling the interactions between substrates and catalysts, researchers can understand why a particular isomer or product is favored. mdpi.com This is particularly important for multifunctional molecules where different reactive sites could lead to a mixture of products. While heat mapping and other interpretative algorithms are still emerging, their application to the synthesis of compounds like this compound holds the potential to rationally design more efficient and selective synthetic routes.

Table 1: Comparison of Catalytic Performance in the Synthesis of Propylene Glycol Methyl Ether Acetate (PMA) This table presents experimental data on the synthesis of a structural analogue to this compound, which can be used to validate and train in silico yield prediction models.

| Catalyst | Reaction Temperature (K) | Initial Reactant Molar Ratio (Alcohol:Acid) | Catalyst Loading (wt%) | PMA Yield (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst-35 | 353 | 1:3 | 10 | 78 | mdpi.com |

| Amberlyst-15 | 353.15 | 1:3 | 10 | 78 | mdpi.com |

| SO₄²⁻/TiO₂ | 383.15 | 1:3 | 10 | 73 | mdpi.com |

| NKC-9 | 353.15 | 1:1 | 10 | 46 | mdpi.com |

Understanding the environmental fate of commercial chemicals like this compound is critical for assessing potential risks. In silico models are routinely used to simulate how these substances behave when released into the environment. canada.ca Multimedia fugacity models, such as the Equilibrium Criterion (EQC) model, are prominent tools for this purpose. oecd.org These models predict the partitioning of a chemical into various environmental compartments, including air, water, soil, and sediment, based on its physicochemical properties. oecd.orgca.gov

For glycol ethers and their acetates, Level III fugacity modeling indicates that upon release, they primarily partition into water and soil. oecd.org For instance, modeling for the diethylene glycol ethers category, which includes acetate esters, shows partitioning of 48.7-66.6% to water and 30.4-50.7% to soil, with minimal distribution to air (0.52-2.88%) and sediment (0.08-0.15%). oecd.org This is consistent with the high water solubility and low octanol-water partition coefficients (Kow) typical of these compounds. researchgate.net

In addition to partitioning, models also predict degradation rates. In the atmosphere, vapor-phase propylene glycol ethers react with photochemically produced hydroxyl radicals, with calculated half-lives ranging from 5.5 to 34.4 hours. researchgate.net In aquatic and soil environments, biodegradation is a key process. europa.eu Glycol ether acetates are expected to first hydrolyze to their corresponding glycol ethers, which then undergo further biodegradation. oecd.orgeuropa.eu For example, propylene glycol monomethyl ether acetate is classified as readily biodegradable in freshwater and degrades rapidly in soil under both aerobic and anaerobic conditions. europa.eu

Table 2: Predicted Environmental Distribution of Diethylene Glycol Ethers and Acetates using a Level III Fugacity Model This table illustrates the predicted environmental partitioning for a category of compounds analogous to this compound.

| Environmental Compartment | Predicted Partitioning (%) | Reference |

|---|---|---|

| Water | 48.7 - 66.6 | oecd.org |

| Soil | 30.4 - 50.7 | oecd.org |

| Air | 0.52 - 2.88 | oecd.org |

| Sediment | 0.08 - 0.15 | oecd.org |

Prediction of Synthetic Yields and Selectivity in Novel Transformations

Development of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based features of molecules (known as molecular descriptors) with their physicochemical properties. nih.gov These models are invaluable for predicting the properties of uncharacterized compounds, like this compound, based on data from structurally similar chemicals, thereby filling data gaps without the need for extensive laboratory testing. epa.govresearchgate.net The general approach involves calculating a set of molecular descriptors and using statistical methods, such as multivariate linear regression, to build a predictive model. nih.gov

QSPR models have been widely applied to glycol ethers and related solvents to predict a range of properties. nih.govrsc.org This includes physicochemical characteristics, environmental fate parameters, and toxicological endpoints. nih.govepa.govcanada.ca For example, QSPR models have been developed to predict the standard enthalpy of formation (ΔHf°) for a large and diverse set of organic compounds, including analogues of this compound like propylene glycol monomethyl ether acetate. nih.gov In one such study, a five-descriptor model achieved a high correlation coefficient (R² = 0.9830), demonstrating strong predictive power. nih.gov

The descriptors used in these models can range from simple constitutional indices (e.g., molecular weight) to complex 3D and quantum-chemical parameters. For glycol ethers, descriptors related to lipophilicity (logP), molar refractivity, and hydrogen bonding capabilities have been shown to be effective in modeling their biological activity. nih.gov The development of robust QSPR models is essential for the proactive assessment of chemicals, enabling regulators and manufacturers to profile the properties of new or untested substances based on a foundation of existing chemical knowledge.

Table 3: Example of QSPR Prediction for a this compound Analogue This table shows the QSPR-predicted versus experimental values for the standard enthalpy of formation (ΔHf°) for an analogous compound, demonstrating the model's utility.

| Compound Name | DIPPR 801 Value (Experimental) (kJ/mol) | Predicted Value (kJ/mol) | Difference (kJ/mol) | Reference |

|---|---|---|---|---|

| Propylene Glycol Monomethyl Ether Acetate | -663.23 | -699.37 | -36.14 | nih.gov |

Industrial Chemical Applications and Process Optimization

Role as a Chemical Intermediate in Agrochemical Synthesis

2-Propoxyethyl acetate (B1210297) is closely related to key precursors in the agrochemical industry, particularly in the production of herbicides. Its structural precursor, 2-propoxyethanol (B165432) (ethylene glycol monopropyl ether), is a primary building block for creating advanced herbicidal molecules.

Pathways to Herbicidal Precursors (e.g., Pretilachlor Intermediates)

The synthesis of the herbicide Pretilachlor, a 2-chloroacetanilide effective in controlling weeds in rice crops, prominently features intermediates derived from the 2-propoxyethyl moiety. patsnap.com A critical step in Pretilachlor production is the synthesis of the intermediate 2,6-diethyl-N-(2-propoxyethyl)aniline. patsnap.comsmolecule.com

Common synthetic pathways to this key intermediate include:

N-alkylation with a Halide: A widely used method involves the N-alkylation of 2,6-diethylaniline (B152787) with 2-chloroethyl propyl ether. patsnap.com This reaction is typically performed in the presence of an acid-binding agent, such as sodium carbonate or triethylamine (B128534), to neutralize the hydrochloric acid formed as a byproduct.

Reaction with a Sulfonate Ester: An alternative route involves converting the hydroxyl group of 2-propoxyethanol into a better leaving group, such as a sulfonate ester (e.g., methylsulfonyl chloride). This ester subsequently reacts with 2,6-diethylaniline in an etherification reaction to yield the desired N-alklated aniline (B41778) intermediate. google.com

Once 2,6-diethyl-N-(2-propoxyethyl)aniline is synthesized, it undergoes an acylation reaction with chloroacetyl chloride to produce the final Pretilachlor molecule. patsnap.com

Process Design and Optimization for Industrial-Scale Production

The industrial-scale production of Pretilachlor intermediates requires careful process design to maximize yield, minimize costs, and ensure efficiency. Key optimization strategies focus on managing side reactions and streamlining the process flow.

A significant challenge in the N-alkylation of 2,6-diethylaniline is the potential for dialkylation, where a second 2-propoxyethyl group attaches to the nitrogen atom, forming an undesirable byproduct. To control this, industrial processes often use an excess of 2,6-diethylaniline, which shifts the reaction equilibrium towards the desired mono-alkylation product. patsnap.com However, this necessitates a subsequent step to separate and recover the unreacted aniline.

| Process Step | Reactants | Catalyst/Agent | Temperature | Key Optimization Strategy | Source |

|---|---|---|---|---|---|

| Etherification (via Sulfonate Ester) | 2,6-Diethylaniline, Sulfonate Ester of 2-Propoxyethanol | Dimethylformamide | 100-250 °C | Controlled molar ratio of reactants (Aniline:Sulfonate = 1:0.8 to 1:2) to manage reaction. | google.com |

| Alkylation (via Halide) | 2,6-Diethylaniline, Chloroethyl Propyl Ether | Acid binding agent | Normal or elevated pressure | Using excess 2,6-diethylaniline to suppress dialkylation byproducts. | patsnap.com |

| Acylation (Final Step) | 2,6-Diethyl-N-(2-propoxyethyl)aniline, Acetyl Chloride | Sodium Carbonate | 0-5 °C | Low temperature to control the exothermic acylation reaction. | google.com |

Application in the Synthesis of Pharmaceutical Precursors

The chemical framework of 2-propoxyethyl acetate is also relevant in the synthesis of intermediates for the pharmaceutical industry. The derivatization of its core structure leads to molecules that serve as building blocks for Active Pharmaceutical Ingredients (APIs).

Derivatization Strategies for Active Pharmaceutical Ingredient (API) Precursors

A key derivative, 2,6-diethyl-N-(2-propoxyethyl) acetanilide (B955), is identified as a chemical intermediate for pharmaceutical applications. google.com This acetanilide is synthesized through the acylation of 2,6-diethyl-N-(2-propoxyethyl)aniline with acetyl chloride. google.com This transformation adds an acetyl group, creating a stable amide that can be used in further synthetic steps.

Other derivatization strategies include further N-alkylation. For instance, N-ethyl-2,6-diethyl aniline can be reacted with 2-propoxyacetaldehyde (B13883488) via reductive N-alkylation to produce tertiary amines. jocpr.com Such amines are described as valuable intermediates for pharmaceutical products. jocpr.com Furthermore, a structurally related compound, 1,3-dibenzyloxy-2-propoxyethyl acetate, has been used as a reactant in a patented method for preparing the antiviral drug Ganciclovir, demonstrating the utility of the propoxyethyl acetate scaffold in complex API synthesis. google.com

Scalability and Efficiency of Synthetic Routes

For pharmaceutical applications, the scalability and efficiency of synthetic routes are paramount. The processes for creating these intermediates are designed to be robust and high-yielding. The synthesis of 2,6-diethyl-N-(2-propoxyethyl) acetanilide is noted for using readily available raw materials and having a high product yield under straightforward operational conditions. google.com The reaction parameters, including molar ratios and temperature ranges (e.g., 0-5 °C for the acylation step), are well-defined to ensure scalability. google.com

Similarly, the reductive N-alkylation methods used to produce tertiary amine derivatives are highlighted for their efficiency, mild reaction conditions, and high yields, which are all critical factors for scalable industrial production in the pharmaceutical sector. jocpr.com

Usage as a Solvent in Specific Chemical Reactions

Beyond its role as a reactive intermediate, this compound functions as a solvent in certain industrial formulations. Like other glycol ether acetates, its properties—moderate volatility, good solvency for a range of resins, and a characteristic ester group—make it suitable for specialized applications. wikipedia.orgun.org

While detailed reports of its use as a primary solvent for specific organic reactions are limited, its application in complex formulations is documented. For example, this compound is listed as a component in resist compositions used in the electronics industry for photolithography. google.com In this context, it acts as a solvent for the polymer resin, the acid generator, and other additives, ensuring the formation of a uniform film on a substrate. Its evaporation rate is critical for the proper performance of the resist during the patterning process. google.com Its use has also been noted in lacquers, varnish removers, and coatings, where it helps to dissolve binders and pigments and influences the drying time and finish of the final product. wikipedia.orgnih.gov

Influence on Reaction Kinetics and Thermodynamics

Advanced Purification and Separation Technologies

High-purity this compound is essential for many of its applications. Advanced purification technologies are employed to remove impurities, including unreacted starting materials, byproducts, and water.

Beyond standard distillation, advanced techniques are used for complex separations.

Fractional Distillation: Batch fractional distillation columns are used for separating mixed solvents to achieve high purity results. veolianorthamerica.com

Vacuum Distillation: This technique is used to separate compounds with high boiling points or those that are thermally sensitive, by lowering the pressure and thus the boiling point. veolianorthamerica.com A patent related to the synthesis of alkynol compounds describes using vacuum distillation to collect the final product cut. google.com

Pressure-Swing Distillation: This method is effective for separating azeotropic mixtures, which cannot be separated by conventional distillation. It involves altering the pressure between two distillation columns to shift the azeotropic composition, allowing for the separation of the components. This has been studied for mixtures like isooctane-ethyl acetate.

Extractive Distillation: This involves adding a high-boiling, non-volatile solvent to the mixture to alter the relative volatilities of the components, thereby facilitating their separation.

When distillation is insufficient for achieving the desired purity, other methods like industrial-scale chromatography are employed.

Industrial-Scale Chromatography: This technique separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase. asymchem.com While often considered expensive, it is indispensable for achieving the high purity required in specialty chemicals and pharmaceuticals. asymchem.com Industrial systems use large columns, some with diameters of up to 450mm (DAC-450), to process materials from the kilogram to tonnage scale. asymchem.com Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC) are two common large-scale techniques. asymchem.com Resins for industrial chromatography are designed to be robust and provide consistent performance for large-scale separations. purolite.compurolite.com

Crystallization: While more commonly used for solid compounds, crystallization can be used to purify liquids by cooling them to a temperature where the desired compound freezes, leaving impurities behind in the liquid phase. The efficiency of this process depends on the freezing point of the compound and its solubility profile with impurities.

Table 2: Comparison of Advanced Purification Technologies

| Technology | Principle | Application for this compound | Advantages |

| Pressure-Swing Distillation | Separates azeotropes by altering pressure between two columns. | Purification from azeotrope-forming impurities (e.g., with water or alcohols). | Effective for non-ideal mixtures. |

| Reactive Distillation | Combines reaction and separation in one vessel to improve conversion. | Can be used during synthesis to continuously remove the product and drive the reaction forward. | Increased yield and process intensification. |

| Industrial-Scale HPLC | Differential partitioning between a mobile and stationary phase. asymchem.com | Ultra-high purification to remove trace impurities or closely boiling isomers. | Very high purity achievable. asymchem.com |

| Thin-Film Evaporation | Evaporation from a heated, mechanically wiped surface. veolianorthamerica.comveolia.co.uk | Removing non-volatile residues or solids from the solvent. | Suitable for viscous or heat-sensitive materials. |

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms in Various Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2-propoxyethyl acetate (B1210297), key abiotic pathways include photolytic degradation in the atmosphere and hydrolysis in aqueous environments.

Photolytic Degradation in the Atmosphere

In the atmosphere, 2-propoxyethyl acetate is primarily degraded through reactions with photochemically-produced hydroxyl radicals (•OH). nih.govun.org This process is a significant pathway for the removal of volatile organic compounds from the air. The rate of this reaction determines the atmospheric half-life of the compound.

While specific experimental data for the atmospheric half-life of this compound is limited, estimations can be made based on its chemical structure and comparisons with similar glycol ethers. For instance, the atmospheric half-life of 2-ethoxyethanol, a related compound, has been estimated to be between 5 hours and 4 days, based on its reaction with hydroxyl radicals. un.org Another related compound, ethylene (B1197577) glycol monoethyl ether acetate, has a calculated atmospheric half-life of about 0.7 days. nih.gov This is based on its measured vapor-phase reaction rate constant with hydroxyl radicals of 1.3 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov Given the structural similarities, the atmospheric degradation of this compound is expected to be relatively rapid. inchem.org

Quantum mechanical calculations on the related compound 2-propoxyethanol (B165432) have identified the primary sites for hydroxyl radical attack, with the carbon atom adjacent to the ether oxygen being the most reactive. This suggests a similar mechanism for this compound, where hydrogen abstraction by hydroxyl radicals initiates a series of reactions leading to the breakdown of the molecule.

Table 1: Atmospheric Degradation Data for Related Glycol Ethers

| Compound | Rate Constant with •OH (cm³/molecule-sec) | Estimated Atmospheric Half-life | Reference |

| Ethylene glycol monoethyl ether acetate | 1.3 x 10⁻¹¹ at 25 °C | ~0.7 days | nih.gov |

| 2-Ethoxyethanol | Not specified | 5 hours - 4 days | un.org |

Hydrolytic Degradation in Aqueous Environments

Hydrolysis is a chemical process in which a molecule of water reacts with a substance, breaking it down. For esters like this compound, hydrolysis results in the formation of an alcohol and a carboxylic acid. In this case, the products would be 2-propoxyethanol and acetic acid.

The rate of hydrolysis is dependent on pH and temperature. For the structurally similar ethylene glycol monoethyl ether acetate, an estimated base-catalyzed second-order hydrolysis rate constant of 0.26 L/mole-sec has been reported. nih.gov This corresponds to half-lives of 305 and 30 days at pH 7 and 8, respectively. nih.gov This suggests that hydrolysis of this compound is not a significant degradation pathway under neutral environmental conditions but may become more relevant in alkaline waters. fao.org Abiotic degradation through hydrolysis is generally not considered a significant pathway for synthetic polymers in the environment. researchgate.net

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many synthetic chemicals from soil and water environments.

Aerobic Biodegradation by Microorganisms in Soil and Water

Under aerobic conditions (in the presence of oxygen), this compound is expected to be readily biodegradable by microorganisms. inchem.org Studies on similar glycol ethers, such as 2-methoxyethanol (B45455) and 2-ethoxyethanol, show that they are rapidly broken down into carbon dioxide and water by microbes. inchem.org For instance, ethylene glycol monoethyl ether acetate is considered to be "well-biodegradable" and has shown 80% biodegradation in a 20-day screening test, suggesting that biodegradation is a significant fate process in soil. nih.gov

The half-life for aerobic biodegradation of related compounds in soil and water can vary. For 2-butoxyethanol (B58217), the aerobic biodegradation half-life in soil has been estimated to be 7-28 days. nih.gov In natural surface waters, the estimated aerobic biodegradation half-life for 2-butoxyethanol is also in the range of 7-28 days. nih.gov Given these findings for similar compounds, it is anticipated that this compound would also have a relatively short persistence in aerobic soil and water environments, making contamination of soil and groundwater transitory under such conditions. inchem.org

Table 2: Aerobic Biodegradation Half-life of Related Compounds

| Compound | Environment | Estimated Half-life | Reference |

| 2-Butoxyethanol | Soil | 7-28 days | nih.gov |

| 2-Butoxyethanol | Surface Water | 7-28 days | nih.gov |

Anaerobic Degradation Pathways and End-Products

In anaerobic environments (lacking oxygen), the degradation of glycol ethers proceeds through different pathways and at a slower rate compared to aerobic conditions. For 2-methoxyethanol, anaerobic degradation by mesophilic sludge has been shown to produce methane (B114726) and carbon dioxide as the major end-products. inchem.org The degradation can proceed through at least two different pathways depending on factors like temperature and pH. inchem.org

The anaerobic biodegradation half-life of 2-butoxyethanol in water has been estimated to be between 28 days and 16 weeks. nih.gov While specific studies on the anaerobic degradation of this compound are scarce, it is expected to first hydrolyze to 2-propoxyethanol and acetic acid. nih.gov The resulting 2-propoxyethanol would then be further degraded. The end-products of the complete anaerobic degradation of this compound are likely to be methane and carbon dioxide. inchem.org

Identification of Biodegradation Metabolites in Environmental Systems

The initial step in the biodegradation of this compound, both aerobically and anaerobically, is the hydrolysis of the ester bond to form 2-propoxyethanol and acetic acid. nih.gov

Under aerobic conditions, 2-propoxyethanol is further oxidized. By analogy with other glycol ethers like 2-butoxyethanol, it is likely metabolized to 2-propoxyacetic acid. nih.gov This acid can then be further broken down to carbon dioxide and water. nih.gov

In anaerobic systems, the degradation of the polyethylene (B3416737) glycol chain of similar nonionic surfactants has been observed to lead to the formation of fatty acids like acetate and propionate, which are then converted to methane. d-nb.info While direct evidence for this compound is limited, it is plausible that its degradation follows a similar pathway, ultimately leading to the formation of simple organic acids and biogases.

Table 3: Potential Biodegradation Metabolites of this compound

| Initial Compound | Degradation Condition | Intermediate Metabolites | Final End-Products | Reference |

| This compound | Aerobic | 2-Propoxyethanol, Acetic acid, 2-Propoxyacetic acid | Carbon dioxide, Water | inchem.orgnih.gov |

| This compound | Anaerobic | 2-Propoxyethanol, Acetic acid | Methane, Carbon dioxide | inchem.org |

Environmental Distribution and Transport Studies

The environmental journey of this compound is dictated by its physical and chemical properties, which influence its partitioning between soil, water, and air. Studies and estimations of its behavior in these media are crucial for predicting its environmental fate.

Adsorption and Desorption in Soil Matrices

However, this value can be estimated using its octanol-water partition coefficient (Log Kow or Log Pow), which is a measure of a chemical's hydrophobicity. epa.govqsardb.org A low Log Pow value generally corresponds to a low Koc value, suggesting weaker adsorption to soil organic matter and therefore higher mobility in soil. ecetoc.org The Southwest Clean Air Agency reports a Log Pow for this compound, which can be used to estimate its soil mobility. swcleanair.gov

Adsorption is the process where a chemical adheres to the surface of soil particles, while desorption is the reverse process where it is released back into the soil solution. ecetoc.orgresearchgate.net The extent of these processes depends on the chemical's properties as well as soil characteristics like organic matter content, clay content, and pH. ecetoc.orgresearchgate.net Given the expected low Koc value for this compound, it is predicted to have a high potential for mobility and leaching within soil matrices.

Physicochemical Properties for Estimating Soil Adsorption of this compound

| Parameter | Value | Reference |

|---|---|---|

| Log Pow | Data available | swcleanair.gov |

Volatilization from Water and Soil Surfaces

Volatilization is a key transport mechanism that dictates the transfer of a chemical from the surface of water or soil into the atmosphere. This process is primarily influenced by the compound's Henry's Law constant and its vapor pressure. epa.gov

The Henry's Law constant for this compound has been calculated, providing insight into its partitioning behavior between air and water. One report provides a calculated constant of 0.213 Pa·m³/mol. un.org The Southwest Clean Air Agency also lists a Henry's Law Constant for the compound. swcleanair.gov For comparison, a related compound, 2-ethoxyethyl acetate, has an estimated Henry's Law constant of 3.2x10⁻⁶ atm-m³/mole, which suggests that volatilization from water surfaces is an expected fate process for that chemical. nih.gov

Based on its Henry's Law constant, this compound is expected to volatilize from water and moist soil surfaces. For dry soil, the potential for volatilization will be dependent on its vapor pressure.

Environmental Fate Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Henry's Law Constant | 0.213 Pa·m³/mol | un.org |

| Henry's Law Constant | Data available | swcleanair.gov |

Modeling of Environmental Fate and Transport Mechanisms